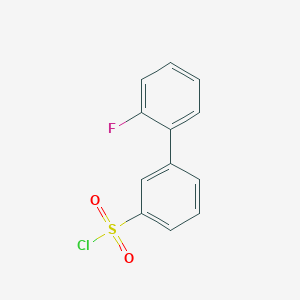

2'-Fluoro-biphenyl-3-sulfonyl chloride

Description

BenchChem offers high-quality 2'-Fluoro-biphenyl-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Fluoro-biphenyl-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H8ClFO2S |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

3-(2-fluorophenyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H |

InChI Key |

NJGTVLCCFBKMCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

2'-Fluoro-biphenyl-3-sulfonyl chloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2'-Fluoro-biphenyl-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-biphenyl-3-sulfonyl chloride is a key intermediate in the synthesis of advanced pharmaceutical compounds and novel organic materials. The presence of the fluorinated biphenyl scaffold, combined with the reactive sulfonyl chloride moiety, makes it a versatile building block for introducing complex molecular architectures. This guide provides a comprehensive, field-proven protocol for the synthesis of 2'-Fluoro-biphenyl-3-sulfonyl chloride, focusing on a robust and regioselective strategy. We will delve into the causality behind experimental choices, ensuring a reproducible and scalable process. The narrative is structured to provide not just a method, but a deep understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot the synthesis as needed.

The chosen synthetic pathway is a two-part strategy designed to ensure precise control over the substitution pattern, a critical challenge in the synthesis of multi-substituted aromatic systems. We will first construct the fluorinated biphenyl core using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the conversion of a pre-placed amino group into the target sulfonyl chloride via a Sandmeyer-type reaction. This approach circumvents the regioselectivity issues associated with direct chlorosulfonation of the 2'-fluorobiphenyl ring system.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the biphenyl backbone and the subsequent functional group transformation to install the sulfonyl chloride.

Caption: High-level overview of the two-stage synthesis protocol.

Part 1: Synthesis of 3-Amino-2'-fluorobiphenyl via Suzuki-Miyaura Coupling

Expertise & Experience: The Rationale

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of a vast library of boronic acids and aryl halides.[1][2] For this synthesis, we couple 3-bromoaniline with 2-fluorophenylboronic acid.

-

Causality of Component Selection :

-

3-Bromoaniline : This substrate is chosen because the bromine atom serves as the reactive handle for the palladium-catalyzed coupling, while the amino group at the meta-position is the precursor for the target sulfonyl chloride group in the next stage. Placing the amino group correctly at this stage dictates the final regiochemistry.

-

2-Fluorophenylboronic Acid : This provides the second aromatic ring with the required fluorine substituent at the 2'-position.

-

Palladium Catalyst & Ligand : A palladium(0) species is the active catalyst. We typically use a stable palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) which is reduced in situ. The choice of a phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand from the Buchwald or Fu groups, is critical for stabilizing the catalytic species and promoting the oxidative addition and reductive elimination steps.[1][3]

-

Base : A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[2]

-

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup : To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromoaniline (10.0 g, 58.1 mmol), 2-fluorophenylboronic acid (9.76 g, 69.7 mmol, 1.2 equiv), and sodium carbonate (18.5 g, 174 mmol, 3.0 equiv).

-

Solvent Addition : Add a solvent mixture of toluene (80 mL), ethanol (20 mL), and deionized water (20 mL).

-

Degassing : Bubble nitrogen gas through the stirred suspension for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.34 g, 1.16 mmol, 2 mol%) to the mixture.

-

Reaction : Heat the reaction mixture to 85-90 °C and maintain vigorous stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.

-

Purification : Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Amino-2'-fluorobiphenyl as a solid.

Data Presentation: Reagent Summary for Suzuki Coupling

| Reagent | Role | Molar Equiv. | Typical Amount (for 58.1 mmol scale) |

| 3-Bromoaniline | Aryl Halide | 1.0 | 10.0 g |

| 2-Fluorophenylboronic Acid | Organoboron Reagent | 1.2 | 9.76 g |

| Sodium Carbonate (Na₂CO₃) | Base | 3.0 | 18.5 g |

| Pd(PPh₃)₄ | Catalyst | 0.02 | 1.34 g |

| Toluene/Ethanol/Water | Solvent System | - | 120 mL total |

Part 2: Synthesis of 2'-Fluoro-biphenyl-3-sulfonyl chloride via Sandmeyer Reaction

Expertise & Experience: The Rationale

The Sandmeyer reaction provides a classic and reliable method for converting an aromatic amine into a variety of functional groups, including sulfonyl chlorides, via a diazonium salt intermediate.[4] This transformation is highly specific to the position of the starting amine, thus ensuring the desired 3-sulfonyl chloride isomer is formed.

-

Causality of Reaction Sequence :

-

Diazotization : The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amine into a diazonium salt (-N₂⁺Cl⁻). Strict temperature control is critical, as diazonium salts are unstable and can decompose at higher temperatures.

-

Sulfonylation : The diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) saturated with a copper(I) chloride (CuCl) catalyst. The copper catalyst facilitates the decomposition of the diazonium salt with the loss of N₂ gas and the formation of an aryl radical, which then combines with SO₂ and a chloride source to form the sulfonyl chloride.[4][5]

-

Experimental Protocol: Sandmeyer Reaction

Step 2a: Diazotization of 3-Amino-2'-fluorobiphenyl

-

Amine Solution : In a 250 mL beaker, suspend 3-Amino-2'-fluorobiphenyl (9.0 g, 48.1 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition : Prepare a solution of sodium nitrite (NaNO₂) (3.66 g, 53.0 mmol, 1.1 equiv) in water (15 mL) and cool it to 0-5 °C. Add this solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Diazonium Salt Formation : Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt. This solution should be used immediately in the next step.

Step 2b: Sulfonyl Chloride Formation

-

Catalyst/SO₂ Solution : In a separate 500 mL flask, prepare a solution of copper(I) chloride (1.0 g, 10.1 mmol, 0.2 equiv) in glacial acetic acid (60 mL). Bubble sulfur dioxide (SO₂) gas through this solution at room temperature until it is saturated.

-

Sandmeyer Reaction : Cool the SO₂/CuCl solution to 10-15 °C. Add the cold diazonium salt solution prepared in Step 2a dropwise to the SO₂/CuCl solution over 45-60 minutes with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up : Pour the reaction mixture into 400 mL of ice-water. The product will often precipitate as a solid or an oil.

-

Extraction & Purification : Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers, wash with water (2 x 100 mL), then with a saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2'-Fluoro-biphenyl-3-sulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography if necessary.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on careful monitoring at each stage.

-

Reaction Monitoring : Use TLC to track the consumption of the starting materials in both the Suzuki and Sandmeyer steps.

-

Intermediate Validation : The structure and purity of the intermediate, 3-Amino-2'-fluorobiphenyl, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to the final step.

-

Final Product Confirmation : The final product, 2'-Fluoro-biphenyl-3-sulfonyl chloride, must be characterized thoroughly. ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry will confirm its identity and purity. The presence of the sulfonyl chloride can also be confirmed by its characteristic reactivity, for example, by derivatizing a small sample with an amine to form a sulfonamide.[6]

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms is key to mastering the synthesis.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sandmeyer Reaction Mechanism

Caption: Simplified mechanism of the Sandmeyer reaction for sulfonyl chloride formation.

References

- G-COOH-Pd-10 as a heterogeneous recyclable catalyst in Suzuki-Miyaura C–C coupling reactions for the preparation of fluorinated biphenyl deriv

- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

- Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry.

- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.

- Chlorosulfonic Acid.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. rsc.org [rsc.org]

- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

2'-Fluoro-biphenyl-3-sulfonyl chloride chemical properties

This guide provides an in-depth technical analysis of 2'-Fluoro[1,1'-biphenyl]-3-sulfonyl chloride , a specialized organosulfur building block used in the synthesis of sulfonamide-based pharmacophores.

Structural Analysis, Reactivity Profile, and Synthetic Applications

Executive Summary

2'-Fluoro-biphenyl-3-sulfonyl chloride is a biaryl sulfonyl chloride reagent distinguished by its specific substitution pattern: a sulfonyl chloride group at the meta (3) position of the A-ring and a fluorine atom at the ortho (2') position of the B-ring.

This molecule is not merely a linker; it is a "privileged scaffold" enabler. The 2'-fluorine substituent exerts a profound stereoelectronic effect, inducing a non-planar dihedral twist in the biphenyl system. This conformational bias, combined with the metabolic stability of the C-F bond, makes this reagent critical for fragment-based drug discovery (FBDD) targeting sterically demanding protein pockets (e.g., kinase inhibitors, GPCR ligands).

Part 1: Chemical Identity & Structural Properties[1]

1.1 Physicochemical Profile

Unlike simple benzenesulfonyl chlorides which are often liquids, biphenyl derivatives typically exist as solids due to increased π-π stacking interactions and molecular weight.

| Property | Specification |

| Systematic Name | 2'-Fluoro[1,1'-biphenyl]-3-sulfonyl chloride |

| Molecular Formula | C₁₂H₈ClFO₂S |

| Molecular Weight | 270.71 g/mol |

| Predicted State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in Water |

| Reactive Group | Sulfonyl Chloride (-SO₂Cl) |

| Key Substituent | Ortho-Fluorine (2'-F) |

1.2 The "Ortho-Fluoro" Effect (Structural Insight)

The defining feature of this molecule is the 2'-fluorine. In unsubstituted biphenyl, the rotation around the C1-C1' bond is relatively free (dihedral angle ~44° in solution).

-

Steric Influence: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Placing it at the 2' position introduces steric repulsion with the H-atoms at positions 2 and 6 of the A-ring.

-

Conformational Bias: This forces the biphenyl system into a more twisted conformation (dihedral angle typically >50-60°), reducing planarity.

-

Med-Chem Implication: This "pre-organized" twist reduces the entropic penalty when the molecule binds to a protein pocket that requires a non-planar ligand.

Part 2: Reactivity Profile & Mechanistic Insights

The sulfonyl chloride moiety is a hard electrophile. Its primary utility is the formation of sulfonamides (reaction with amines) and sulfonate esters (reaction with alcohols).

2.1 Mechanism: Nucleophilic Sulfonylation

The reaction proceeds via a nucleophilic attack at the sulfur atom. Unlike acyl chlorides which proceed via a tetrahedral intermediate, sulfonyl chlorides are thought to proceed via a concerted

Key Mechanistic Consideration: The reaction generates HCl as a byproduct.[1] If not scavenged, the acid will protonate the nucleophilic amine, rendering it unreactive (ammonium salt). Therefore, a stoichiometric base (TEA, DIPEA, or Pyridine) is strictly required.

Figure 1: Mechanistic pathway for sulfonamide formation. The base is critical to drive equilibrium by removing HCl.

Part 3: Synthetic Protocols

3.1 Standard Operating Procedure: Sulfonamide Synthesis

This protocol is optimized for coupling 2'-Fluoro-biphenyl-3-sulfonyl chloride with a primary amine (e.g., an amino acid ester or heterocyclic amine).

Reagents:

-

2'-Fluoro-biphenyl-3-sulfonyl chloride (1.0 equiv)

-

Amine (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

DMAP (0.1 equiv - Optional catalyst for sterically hindered amines)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine). Cool the solution to 0°C using an ice bath.

-

Why 0°C? Sulfonylation is exothermic.[1] Low temperature prevents side reactions (e.g., bis-sulfonylation).

-

-

Addition: Dissolve 2'-Fluoro-biphenyl-3-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check progress via TLC or LC-MS. The starting chloride is prone to hydrolysis on silica; rely on the disappearance of the amine or appearance of the product peak.

-

-

Quench & Workup:

-

Quench with 1M HCl (aqueous) to neutralize excess base and solubilize unreacted amine.

-

Separate phases. Wash the organic layer with sat.

(to remove acidic byproducts) and Brine. -

Dry over

, filter, and concentrate.

-

3.2 Workflow Visualization

Figure 2: Experimental workflow for the synthesis of sulfonamides using 2'-Fluoro-biphenyl-3-sulfonyl chloride.

Part 4: Handling, Stability, & Safety

4.1 Hydrolytic Instability

Sulfonyl chlorides are moisture-sensitive.[2][3]

-

Storage: Store under inert gas (Argon/Nitrogen) at 4°C.

-

Visual Check: If the solid appears "wet" or smells sharply of HCl, it has likely degraded.

4.2 Safety Data (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE: Nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

References

-

Mechanistic Foundations

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry . Oxford University Press. (Chapter on Nucleophilic Substitution at Sulfur).

-

-

Fluorine in Medicinal Chemistry

-

Biphenyl Conformations

-

Greifenstein, L. G., et al. (1981). The structure and conformation of 2-fluorobiphenyl . The Journal of Chemical Physics. (Detailed analysis of the dihedral twist induced by 2-fluoro substitution).

-

-

Reaction Protocols (General Aryl Sulfonyl Chlorides)

-

BenchChem Technical Guides. Reactivity of the Sulfonyl Chloride Functional Group . (General protocols for sulfonamide synthesis).

-

-

Safety Data

-

Thermo Fisher Scientific. Safety Data Sheet: 4'-Fluoro[1,1'-biphenyl]-4-sulfonyl chloride (Used as closest structural surrogate for hazard classification).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Fluorobenzenesulfonyl chloride | 2905-21-7 [chemicalbook.com]

- 3. CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.es [fishersci.es]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2'-Fluoro-biphenyl-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fluoro-biphenyl-3-sulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its utility stems from the reactive sulfonyl chloride moiety, which allows for the facile construction of sulfonamides and related derivatives, while the fluorinated biphenyl scaffold can impart desirable pharmacokinetic and pharmacodynamic properties.[2][3] Accurate and unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the purity of final compounds. This guide provides a comprehensive analysis of the expected spectroscopic data for 2'-Fluoro-biphenyl-3-sulfonyl chloride, synthesizing foundational principles with data from analogous structures to offer a predictive and interpretive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2'-Fluoro-biphenyl-3-sulfonyl chloride presents several key features that will define its spectroscopic signature: two distinct aromatic rings, a fluorine substituent, and a sulfonyl chloride group. The biphenyl system's conformation, specifically the torsion angle between the two rings, will influence the electronic environment and, consequently, the NMR chemical shifts.[4] The strong electron-withdrawing nature of the -SO₂Cl group and the electronegativity of the fluorine atom are expected to be the dominant factors in determining the spectral characteristics.

Caption: Structure of 2'-Fluoro-biphenyl-3-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 2'-Fluoro-biphenyl-3-sulfonyl chloride.[5] Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the unsymmetrical substitution on both rings, all seven aromatic protons should be chemically non-equivalent, leading to seven distinct signals.

-

Ring A (Sulfonyl Chloride Substituted): The protons on this ring will be significantly deshielded due to the potent electron-withdrawing effect of the -SO₂Cl group. The proton ortho to the sulfonyl chloride group (at C2) is expected to be the most downfield, likely appearing as a singlet or a narrow triplet. The other protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.

-

Ring B (Fluoro Substituted): The protons on the fluorinated ring will also reside in the aromatic region. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling (J-coupling), further splitting the signals of nearby protons. Protons ortho and meta to the fluorine atom will show characteristic doublet of doublets or triplet of doublets patterns.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| 8.2 - 8.4 | t or s | ~1.8 | H-2 |

| 8.0 - 8.2 | dd | ~7.8, 1.5 | H-4 |

| 7.8 - 8.0 | m | - | H-6 |

| 7.6 - 7.8 | t | ~7.8 | H-5 |

| 7.4 - 7.6 | m | - | H-3', H-6' |

| 7.2 - 7.4 | m | - | H-4', H-5' |

Note: These are predicted values based on general principles. Actual values may vary. Data for the parent 2-Fluorobiphenyl shows signals between 7.1 and 7.6 ppm.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Twelve distinct signals are expected in the aromatic region (δ 110-165 ppm).

-

C-F Coupling: The most characteristic feature will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine (C-2'), which typically ranges from 230-260 Hz.[7] This signal will appear as a doublet. Smaller two- and three-bond couplings (²JCF, ³JCF) will also be observed for the adjacent carbons, causing their signals to appear as doublets as well.[8]

-

Substituent Effects: The carbons attached to the sulfonyl chloride (C-3) and the fluorine (C-2') will be significantly influenced. The C-SO₂Cl carbon signal will be downfield, while the C-F carbon will be highly deshielded and split into a doublet. The ipso-carbon of the C-C bond connecting the two rings (C-1 and C-1') will also be clearly identifiable.

¹⁹F NMR Spectroscopy

A single signal is expected in the ¹⁹F NMR spectrum. Its chemical shift will be characteristic of an aryl fluoride. The signal will be coupled to the adjacent protons (ortho and meta), likely resulting in a multiplet structure. This technique is highly sensitive and provides unequivocal evidence for the presence and electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups.[9] The IR spectrum of 2'-Fluoro-biphenyl-3-sulfonyl chloride is predicted to be dominated by strong absorptions characteristic of the sulfonyl chloride group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1385 - 1365 | Strong | Asymmetric SO₂ stretch |

| 1190 - 1170 | Strong | Symmetric SO₂ stretch |

| 1270 - 1100 | Strong | C-F stretch |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Weak | Aromatic C=C stretch |

| ~600 | Strong | S-Cl stretch |

The two most intense and diagnostic peaks will be the asymmetric and symmetric stretching vibrations of the S=O bonds, confirming the presence of the sulfonyl group.[9][10] The presence of a strong band in the C-F stretching region will corroborate the fluorination of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a distinct molecular ion peak. A crucial feature will be the isotopic pattern for the chlorine atom. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity of about 3:1. This pattern is a hallmark of a monochlorinated compound.

-

Fragmentation: The most common fragmentation pathway for aryl sulfonyl chlorides is the loss of the chlorine radical (·Cl) followed by the loss of sulfur dioxide (SO₂).[9]

Key Predicted Fragmentation Pathways:

-

C₁₂H₈FClO₂S⁺˙ → [C₁₂H₈FO₂S]⁺ + ·Cl

-

[C₁₂H₈FO₂S]⁺ → [C₁₂H₈F]⁺ + SO₂

This would result in significant peaks corresponding to the loss of Cl (m/z -35/37) and the subsequent loss of SO₂ (m/z -64). The [C₁₂H₈F]⁺ fragment, corresponding to the 2-fluorobiphenyl cation, would likely be a prominent peak in the spectrum.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 2'-Fluoro-biphenyl-3-sulfonyl chloride into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of a suitable deuterated aprotic solvent. Due to the reactivity of sulfonyl chlorides, solvents such as chloroform-d (CDCl₃) or acetone-d₆ are recommended to avoid hydrolysis.[5]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard pulse programs. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. Calibrate the chemical shift scale using the residual solvent peak as an internal reference. Integrate ¹H signals and identify coupling constants.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Collection: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC inlet.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion.[11]

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern. Propose structures for the major fragment ions observed.

Conclusion

The integrated analysis of NMR, IR, and MS data provides a self-validating system for the comprehensive characterization of 2'-Fluoro-biphenyl-3-sulfonyl chloride. ¹H, ¹³C, and ¹⁹F NMR spectroscopy confirms the precise connectivity and electronic environment of the atoms in the molecule. IR spectroscopy provides rapid confirmation of the essential sulfonyl chloride functional group. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural information through predictable fragmentation patterns. Together, these techniques provide the authoritative data required by researchers and drug development professionals to confirm the identity, structure, and purity of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry, 2015.

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem, 2025.

- Moser, A. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs, 2008.

- Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020.

- Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides. Synthesis, 2020.

- Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Supporting Information, N.D.

- Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. Journal of Physical Chemistry A, 2005.

- Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. ResearchGate, N.D.

- 2-Fluorobiphenyl(321-60-8) 1H NMR spectrum. ChemicalBook, N.D.

- Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... ResearchGate, 2014.

- Sulfonyl Chlorides/Fluorides. Enamine, N.D.

- Biphenyl-4-sulfonyl chloride 1623-93-4. Sigma-Aldrich, N.D.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate, 2026.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, N.D.

- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. ResearchGate, 2025.

- 2-(3-fluorophenyl)ethanesulfonyl chloride (C8H8ClFO2S). PubChemLite, N.D.

- Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. BenchChem, 2025.

- 2 fluoro biphenyl. Sigma-Aldrich, N.D.

- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI, 2023.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 2019.

Sources

- 1. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Fluorobiphenyl(321-60-8) 1H NMR [m.chemicalbook.com]

- 7. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

Application Note: Strategic Utilization of 2'-Fluoro-biphenyl-3-sulfonyl chloride in Medicinal Chemistry

Executive Summary

2'-Fluoro-biphenyl-3-sulfonyl chloride is a high-value pharmacophore building block used primarily in the synthesis of Matrix Metalloproteinase (MMP) inhibitors , Voltage-Gated Sodium Channel (NaV) blockers , and GPCR antagonists .

Unlike simple aryl sulfonyl chlorides, this biphenyl scaffold offers a pre-organized hydrophobic tail that exploits the "Ortho-Fluorine Effect." The 2'-fluorine atom introduces a steric and electronic bias that twists the biphenyl system, restricting rotation and improving metabolic stability against P450 oxidation. This guide outlines the strategic application of this scaffold and provides validated protocols for its use in parallel library synthesis.

Chemical Profile & Strategic Value

The "Ortho-Fluorine Effect" in Drug Design

The inclusion of the fluorine atom at the 2' position is not merely decorative; it is a functional design element.

-

Conformational Locking: The steric radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). When placed ortho in a biphenyl system, it forces the two phenyl rings out of planarity to minimize steric clash, typically inducing a dihedral angle of ~40-60°. This "twisted" conformation is often required to fit into deep hydrophobic pockets (e.g., the S1' pocket of MMP-12).

-

Metabolic Blocking: The 2'-position is a metabolic "hotspot" for hydroxylation in non-fluorinated biphenyls. Fluorine substitution blocks this site, significantly extending the half-life (

) of the resulting drug candidate.

Physicochemical Properties

| Property | Value / Description |

| CAS Number | 209919-30-2 |

| Molecular Formula | C₁₂H₈ClFO₂S |

| Molecular Weight | 270.71 g/mol |

| Physical State | White to off-white crystalline solid |

| Reactivity | Highly electrophilic; moisture sensitive (hydrolyzes to sulfonic acid) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with alcohols/water |

Application Areas

MMP-12 and MMP-13 Inhibitors

The biphenyl sulfonamide moiety is a "privileged structure" for targeting Matrix Metalloproteinases. The sulfonamide nitrogen (after coupling) coordinates with the catalytic Zinc ion (Zn²⁺) in the enzyme's active site, while the 2'-fluoro-biphenyl group occupies the deep, hydrophobic S1' specificity pocket.

-

Key Insight: Non-fluorinated analogs often suffer from rapid metabolic clearance. The 2'-F analog maintains potency while improving DMPK profiles.

NaV1.7 Inhibitors for Pain

Sulfonamide-based inhibitors of NaV1.7 utilize the biphenyl group to penetrate the voltage-sensing domain. The electron-withdrawing nature of the sulfonyl group, combined with the lipophilic biphenyl tail, provides the necessary amphiphilicity for membrane interaction.

Experimental Protocols

Protocol A: Anhydrous Coupling for Library Synthesis

Objective: Synthesis of a sulfonamide library using 2'-Fluoro-biphenyl-3-sulfonyl chloride without hydrolysis byproducts.

Rationale: Sulfonyl chlorides are prone to hydrolysis, generating sulfonic acids that contaminate libraries and skew biological data. This protocol uses an anhydrous "scavenger base" method to ensure >95% conversion.

Materials

-

Reagent: 2'-Fluoro-biphenyl-3-sulfonyl chloride (1.1 equiv)

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine (anhydrous, 2.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous, stored over molecular sieves)

-

Scavenger: Polymer-supported Trisamine (optional, for purification)

Step-by-Step Procedure

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen (

) or Argon. -

Solubilization: Dissolve the amine (1.0 mmol) in anhydrous DCM (4 mL). Add DIPEA (2.5 mmol).

-

Addition: Cool the solution to 0°C. Add 2'-Fluoro-biphenyl-3-sulfonyl chloride (1.1 mmol) slowly as a solution in DCM (1 mL).

-

Critical: Do not add solid chloride directly; localized heating can cause degradation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the amine peak.

-

-

Quenching: Add 1M HCl (2 mL) to neutralize excess base and hydrolyze any remaining sulfonyl chloride to the water-soluble sulfonic acid.

-

Extraction: Separate the organic layer. Wash with sat.

(removes the sulfonic acid byproduct) and Brine. -

Drying: Dry over

, filter, and concentrate in vacuo.

Protocol B: Quality Control via Methyl Ester Derivatization

Objective: Assess the purity of the 2'-Fluoro-biphenyl-3-sulfonyl chloride reagent before use.

Rationale: Sulfonyl chlorides degrade into sulfonic acids over time. Direct LC-MS analysis of the chloride is difficult due to on-column hydrolysis. This protocol converts the chloride to a stable methyl ester for accurate purity assessment.

Procedure

-

Take ~10 mg of the sulfonyl chloride sample.

-

Dissolve in 0.5 mL Methanol (MeOH) .

-

Add 2 drops of Pyridine .

-

Heat at 40°C for 15 minutes.

-

Analyze via HPLC/UV (254 nm).

-

Interpretation: The major peak corresponds to the methyl sulfonate ester. Any peak eluting significantly earlier (more polar) is likely the sulfonic acid (degradation product).

-

Visualizations & Pathways

Synthesis Workflow

The following diagram illustrates the critical decision points in the synthesis workflow to avoid common pitfalls like hydrolysis.

Caption: Decision logic for high-fidelity library synthesis using sulfonyl chlorides.

Pharmacophore Logic: The Ortho-Fluorine Effect

This diagram explains why this specific building block is chosen over non-fluorinated analogs.

Caption: Mechanistic impact of the 2'-Fluorine atom on drug efficacy and binding.

Troubleshooting & Safety

-

Hydrolysis: If the starting material smells strongly of acid (HCl) or is sticky, it has hydrolyzed. Recrystallize from dry Hexane/DCM before use.

-

Regioselectivity: The sulfonyl chloride is highly reactive.[1] If your amine substrate has competing nucleophiles (e.g., -OH, -SH), use stoichiometric control (1.0 equiv chloride) at -78°C or protect the competing groups.

-

Safety: Sulfonyl chlorides are corrosive and lachrymators. Handle only in a fume hood.

References

-

MMP-12 Inhibitor SAR: Rossello, A., et al. (2018).[2] "Matrix metalloproteinase-12 inhibitors: synthesis, structure-activity relationships and intestinal absorption of novel sugar-based biphenylsulfonamide carboxylates." Bioorganic & Medicinal Chemistry.

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Sulfonamide Synthesis Guide: BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the Applications of Sulfonyl Chlorides."

-

Biphenyl Conformational Analysis: Leroux, F. (2004). "Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles." ChemBioChem.

-

General Protocol: "Synthesis of Sulfonamides from Sulfonyl Chlorides." Organic Chemistry Portal.

Sources

Mastering Sulfonylation: A Comprehensive Guide to Reactions with 2'-Fluoro-biphenyl-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed technical guide for performing sulfonylation reactions using 2'-Fluoro-biphenyl-3-sulfonyl chloride. As a versatile reagent, its derivatives, particularly biphenyl sulfonamides, are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1] This document, designed for both experienced researchers and those new to sulfonylation chemistry, offers in-depth protocols, mechanistic insights, and practical advice to ensure successful and safe experimentation.

Introduction to Sulfonylation and the Significance of Biphenyl Sulfonamides

Sulfonamides are a critical class of organic compounds characterized by the -SO₂NR₂ functional group.[1] Their prevalence in medicinal chemistry is underscored by their presence in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[2] The biphenyl sulfonamide scaffold, in particular, has emerged as a privileged structure in drug design.

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and robust method for synthesizing sulfonamides.[3] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

The Reagent: 2'-Fluoro-biphenyl-3-sulfonyl chloride

While specific data for 2'-Fluoro-biphenyl-3-sulfonyl chloride is not extensively documented in readily available literature, we can infer its properties and reactivity from the closely related and commercially available Biphenyl-3-sulfonyl chloride (CAS 65685-01-0) . The introduction of a fluorine atom at the 2'-position is expected to influence the molecule's electronic properties and conformation, which can in turn affect its reactivity and the biological activity of its derivatives.

Key Characteristics (Inferred and from Related Compounds):

| Property | Value/Information | Source |

| CAS Number | 65685-01-0 (Biphenyl-3-sulfonyl chloride) | [4] |

| Molecular Formula | C₁₂H₉ClFO₂S | Inferred |

| Molecular Weight | 272.72 g/mol (for C₁₂H₉ClFO₂S) | Inferred |

| Appearance | Likely a solid at room temperature | [4] |

| Purity | Typically >98% for commercial grades | [4] |

| Hazards | Corrosive, Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | [4] |

Handling and Storage:

Due to its reactive and corrosive nature, 2'-Fluoro-biphenyl-3-sulfonyl chloride must be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[4]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5]

The Reaction: Mechanism and Key Considerations

The sulfonylation of a nucleophile (such as an amine or a phenol) with a sulfonyl chloride proceeds via a nucleophilic acyl substitution-like mechanism. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophile.

Caption: General mechanism of sulfonylation of a primary amine.

Key Experimental Parameters:

-

Choice of Base: A base is crucial to neutralize the HCl generated during the reaction. Common choices include pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA). For less reactive amines, a stronger, non-nucleophilic base may be required. Pyridine can also act as a nucleophilic catalyst.

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[3] The choice of solvent will depend on the solubility of the reactants.

-

Temperature: Reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[3]

-

Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure complete consumption of the sulfonyl chloride.[3]

Step-by-Step Experimental Protocols

The following protocols are generalized starting points and should be optimized for specific substrates.

Protocol 1: Sulfonylation of a Primary Amine

This protocol describes the synthesis of a sulfonamide from a primary amine and 2'-Fluoro-biphenyl-3-sulfonyl chloride.

Materials:

-

Primary Amine (1.1 mmol)

-

2'-Fluoro-biphenyl-3-sulfonyl chloride (1.0 mmol)

-

Pyridine (2.0 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add pyridine (2.0 mmol) to the amine solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 2'-Fluoro-biphenyl-3-sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM (10 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude sulfonamide by recrystallization or flash column chromatography on silica gel.

Caption: Workflow for the sulfonylation of a primary amine.

Protocol 2: Sulfonylation of a Phenol

This protocol outlines the synthesis of a sulfonate ester from a phenol.

Materials:

-

Phenol (1.0 mmol)

-

2'-Fluoro-biphenyl-3-sulfonyl chloride (1.1 mmol)

-

Triethylamine (TEA) (1.5 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the phenol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add 2'-Fluoro-biphenyl-3-sulfonyl chloride (1.1 mmol) portion-wise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Quench the reaction with water (10 mL).

-

Separate the organic layer and wash it with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude sulfonate ester by recrystallization or flash column chromatography.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid sulfonamide and sulfonate ester products.[6] The choice of solvent is critical for successful recrystallization.

General Guidance for Solvent Selection:

-

"Like dissolves like": Sulfonamides possess both polar (sulfonamide group) and non-polar (biphenyl rings) moieties. Therefore, a solvent of intermediate polarity or a mixed solvent system is often effective.[7]

-

Common Solvents: Ethanol, isopropanol, acetone, or mixtures of these with water are good starting points.[6][7] For biphenyl sulfonamides, solvent systems like ethanol/water or isopropanol/water are often effective.[6]

-

Trial and Error: The ideal solvent system should dissolve the compound when hot but lead to precipitation upon cooling. Small-scale solubility tests are recommended.

General Recrystallization Protocol:

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude product to achieve complete dissolution.[8]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[8]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.[6]

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[6]

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution | Source |

| Low or No Product Formation | Inactive sulfonyl chloride (hydrolyzed) | Use fresh or properly stored reagent. | |

| Insufficiently reactive amine/phenol | Use a stronger base or a catalytic amount of DMAP. | ||

| Formation of Di-sulfonated Byproduct (with primary amines) | Excess sulfonyl chloride | Use a slight excess of the amine. | [3] |

| Reaction temperature too high | Maintain a low temperature (0 °C or below) during addition. | [3] | |

| "Oiling Out" During Recrystallization | High impurity level or inappropriate solvent | Try a different solvent system, use more solvent, or cool the solution more slowly. Seeding with a pure crystal can also help. | [6][8] |

| Colored Product | Colored impurities | Treat the hot recrystallization solution with activated charcoal. | [8] |

Conclusion

Sulfonylation reactions with 2'-Fluoro-biphenyl-3-sulfonyl chloride offer a direct route to a diverse range of potentially bioactive molecules. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can efficiently synthesize novel sulfonamides and sulfonate esters. This guide provides a solid foundation for the successful application of this versatile reagent in drug discovery and development programs.

References

- BenchChem.

- BenchChem.

- Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- BenchChem.

- Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.

- Sarcouncil Journal of Biomedical Sciences.

- BenchChem. A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide. (2025).

- University of Rochester, Department of Chemistry.

- Wiley Online Library.

- Royal Society of Chemistry.

- ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019).

- Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.

- Chemistry LibreTexts. 4.4: Experiment 3 Notes. (2020).

- ResearchGate. Reaction of biphenyl with phenol | Download Scientific Diagram.

- Google Patents. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).

- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.

- CAS Common Chemistry. Polyethylene glycol undecyl ether.

- ResearchGate.

- Oakwood Chemical. Biphenyl-3-sulfonyl chloride.

- Macmillan Group - Princeton University.

- PMC.

- PMC. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- Google Patents.

- ScienceDirect. Preparation of a,a-difluoroalkanesulfonic acids.

- MDPI.

- ResearchGate.

- Organic Chemistry Portal.

- ResearchGate. (A)

- RSC Publishing.

- MDPI. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. (2024).

- Organic Syntheses. Benzenesulfonyl chloride.

- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025).

- Wellington Laboratories. Perfluorooctanesulfonic acid (PFOS) (unlabeled) (mix of isomers) 50 µg/mL in MeOH.

- PubMed. Design, synthesis, and sustained-release property of 1,3-cyclic propanyl phosphate ester of 18β-glycyrrhetinic acid. (2011).

- PubMed. Experimental studies on bacteriocinogeneity in Cl. perfringens type A. 3.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biphenyl-3-sulfonyl chloride [oakwoodchemical.com]

- 5. sarcouncil.com [sarcouncil.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Reactions with 2'-Fluoro-biphenyl-3-sulfonyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2'-Fluoro-biphenyl-3-sulfonyl chloride. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when using this reagent. Our focus is on troubleshooting yield-related issues through a combination of foundational chemical principles and field-proven protocols.

Understanding the Core Reactivity and Challenges

2'-Fluoro-biphenyl-3-sulfonyl chloride is an aromatic sulfonyl chloride, a class of compounds valued for their ability to form sulfonamides and sulfonate esters.[1] The core of its reactivity lies in the highly electrophilic sulfur atom, which is made electron-deficient by three strongly electronegative atoms (two oxygens and one chlorine).[2] This makes it a prime target for nucleophiles such as primary and secondary amines.

However, this high reactivity is also the source of its primary challenge: extreme sensitivity to hydrolysis.[3] Water, even ambient moisture in solvents or on glassware, can act as a nucleophile, rapidly converting the sulfonyl chloride into the corresponding and generally unreactive 2'-fluoro-biphenyl-3-sulfonic acid.[4][5] This hydrolysis is often the single largest contributor to low reaction yields.[6] Therefore, maintaining anhydrous (dry) conditions is paramount for success.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, even though my starting materials are pure. What is the most likely culprit?

A: The most common cause of low yield in reactions involving any sulfonyl chloride is premature hydrolysis of the reagent.[3][6] This can happen due to wet solvents, incompletely dried glassware, or exposure to atmospheric moisture. The resulting sulfonic acid will not participate in the desired reaction, effectively reducing the amount of active reagent available.

Q2: I'm performing a sulfonamide synthesis. Which type of base should I use?

A: A non-nucleophilic organic base is typically required to neutralize the HCl generated during the reaction.[3] Pyridine and triethylamine (TEA) are common choices.[3][7] Pyridine can sometimes act as a nucleophilic catalyst, while TEA is bulkier. For weakly nucleophilic amines, a stronger, non-nucleophilic base may be necessary.[3]

Q3: Can I purify 2'-Fluoro-biphenyl-3-sulfonyl chloride by column chromatography if I suspect it's impure?

A: Yes, many sulfonyl chlorides are stable enough for purification via silica gel chromatography.[8][9] However, it is critical to use anhydrous solvents and to perform the chromatography as quickly as possible to minimize on-column hydrolysis. Some electron-deficient sulfonyl chlorides have been noted to decompose to varying degrees during purification.[8]

Q4: My TLC analysis shows multiple spots after the reaction. What are the common side products?

A: Besides unreacted starting materials and the hydrolyzed sulfonic acid, side products can arise from reactions with multifunctional nucleophiles. If your amine or alcohol contains other nucleophilic sites, you may form multiple products. Additionally, if the reaction is run at excessively high temperatures, degradation or other side reactions can occur.[6]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter.

Problem 1: Low or No Yield of the Desired Product

Potential Cause A: Hydrolysis of the Sulfonyl Chloride This is the most frequent issue. The sulfonyl chloride reacts with water to form sulfonic acid, which is unreactive towards amines or alcohols.[4]

-

How to Diagnose: Check the crude reaction mixture by LC-MS or NMR for a mass or signal corresponding to 2'-fluoro-biphenyl-3-sulfonic acid. On a TLC plate, the sulfonic acid will typically appear as a very polar, immobile spot at the baseline.

-

Solution Protocol:

-

Glassware Preparation: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum immediately before use. Allow to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

-

Solvent Purity: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Solvents packaged under an inert atmosphere are highly recommended.

-

Inert Atmosphere: Run the reaction under a positive pressure of dry Nitrogen or Argon. Use septa and syringes for all reagent transfers.

-

Reagent Quality: Use a fresh bottle of 2'-Fluoro-biphenyl-3-sulfonyl chloride or a previously opened bottle that has been stored meticulously in a desiccator under an inert atmosphere.

-

Potential Cause B: Inappropriate Reaction Conditions The reaction temperature, time, or choice of base may be suboptimal for your specific nucleophile.[3]

-

How to Diagnose: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). If you see starting materials remaining after several hours with no further product formation, the reaction has likely stalled.

-

Solution Protocol:

-

Temperature Adjustment: Many sulfonamide formations are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required, especially for sterically hindered or weakly nucleophilic amines.[3]

-

Base Selection: If using a hindered base like TEA with a hindered amine, the reaction may be slow. Consider switching to a less hindered base like pyridine or a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be mindful of potential side reactions.

-

Reaction Time: Ensure the reaction is allowed to run to completion. Monitor by TLC until the limiting reagent is consumed.

-

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for diagnosing low-yield issues.

Caption: Decision tree for troubleshooting low reaction yields.

Problem 2: Difficult Purification and Product Isolation

Potential Cause A: Emulsion During Aqueous Workup Biphasic mixtures can sometimes form stable emulsions, trapping the product at the interface and leading to significant loss.[6]

-

Solution: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[6] This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

Potential Cause B: Product Hydrolysis During Workup Even if the reaction is performed under anhydrous conditions, the sulfonyl chloride product (if unreacted) or acid-sensitive products can be hydrolyzed during an aqueous quench and extraction.

-

Solution Protocol:

-

Work Cold: Perform the aqueous quench and extractions in an ice-water bath to slow the rate of hydrolysis.

-

Work Fast: Do not let the reaction mixture sit in contact with the aqueous phase for extended periods. Proceed through the extraction and drying steps efficiently.

-

Minimize Water: Use the minimum volume of water necessary for the quench and washes.

-

Thorough Drying: After separating the organic layer, dry it thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.

-

Standardized Experimental Protocols

Protocol 4.1: General Procedure for Sulfonamide Synthesis

This protocol provides a robust starting point for the reaction of 2'-Fluoro-biphenyl-3-sulfonyl chloride with a primary or secondary amine.

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).

-

Dissolution: Under a nitrogen atmosphere, dissolve the amine in an anhydrous solvent (e.g., Dichloromethane or THF, approx. 0.1-0.5 M).

-

Addition of Base: Add a suitable base (e.g., Triethylamine, 1.2 eq.).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate dry flask, dissolve 2'-Fluoro-biphenyl-3-sulfonyl chloride (1.1 eq.) in a minimum amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the amine is consumed.[3]

-

Workup: See Protocol 4.2.

Workflow for Sulfonamide Synthesis

Caption: General experimental workflow for sulfonamide synthesis.

Protocol 4.2: Optimized Aqueous Workup

-

Quench: Once the reaction is complete, cool the flask in an ice bath. Slowly add cold deionized water to quench any unreacted reagents.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Wash: Combine the organic layers and wash sequentially with:

-

1 M HCl (to remove excess amine and base)

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

Brine (to aid in phase separation)[6]

-

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.[3]

Data Summary Tables

Table 1: Troubleshooting Summary

| Problem Observed | Potential Cause | Recommended Solution |

| Low or No Yield | Hydrolysis of sulfonyl chloride | Use strictly anhydrous conditions (solvents, glassware, atmosphere).[3] |

| Suboptimal temperature/time | Monitor reaction and consider gentle heating if stalled.[3] | |

| Multiple Products | Impure starting materials | Verify purity of reagents before starting. |

| Reaction with polyfunctional nucleophile | Protect other nucleophilic groups before reaction. | |

| Emulsion during Workup | High concentration of salts/bases | Dilute with solvent and wash with brine.[6] |

| Product Decomposition | Instability on silica gel | Minimize time on column; consider recrystallization or using crude product.[6][8] |

Table 2: Common Bases for Sulfonamide Synthesis

| Base | pKa of Conjugate Acid | Properties & Use Case |

| Pyridine | 5.2 | Less sterically hindered. Can act as a nucleophilic catalyst. Often used as both base and solvent.[3][7] |

| Triethylamine (TEA) | 10.7 | More basic and sterically hindered than pyridine. A common choice for general-purpose acid scavenging.[3][7] |

| DIPEA (Hünig's base) | 10.7 | Highly hindered, non-nucleophilic base. Useful when the amine or sulfonyl chloride is sensitive to nucleophilic attack by the base itself. |

| DBU | 13.5 | Strong, non-nucleophilic base. Used for deprotonating very weak acids or when a stronger base is needed to drive the reaction. |

References

- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.

- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention - HoriazonChemical.

- Troubleshooting common issues in sulfonamide synthesis reactions - Benchchem.

- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P

- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.

- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides - Organic Process Research & Development.

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I1 - Journal of the American Chemical Society.

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl

- Any tips on cleaning up SO2Cl2 chlorin

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.

- Sulfonyl Chlorides and Sulfonamides - Merck Millipore.

- Sulfonyl halide - Wikipedia.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

Side products in 2'-Fluoro-biphenyl-3-sulfonyl chloride reactions and their prevention.

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2'-Fluoro-biphenyl-3-sulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of this important building block. Our goal is to equip you with the knowledge to anticipate, identify, and prevent the formation of common side products, ensuring the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2'-Fluoro-biphenyl-3-sulfonyl chloride and what are the primary side products?

The most prevalent laboratory and industrial synthesis of 2'-Fluoro-biphenyl-3-sulfonyl chloride involves a Sandmeyer-type reaction starting from 2'-fluoro-3-aminobiphenyl.[1][2] This two-step process first involves the formation of a diazonium salt from the amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[3][4]

The primary side products encountered in this synthesis are:

-

2'-Fluoro-biphenyl-3-sulfonic acid: This is the product of hydrolysis of the sulfonyl chloride. It is a very common impurity, especially if the workup involves aqueous conditions.[3][5]

-

3-Chloro-2'-fluorobiphenyl: This arises from a competing Sandmeyer chlorination reaction where the diazonium group is replaced by a chloride ion instead of the sulfonyl chloride group.[3]

-

Bis(2'-fluorobiphenyl-3-yl)sulfone: This sulfone byproduct can form, particularly if there is an insufficient excess of the chlorosulfonating agent or if reaction temperatures are too high.[6][7]

Q2: My reaction is complete, but I'm seeing a significant amount of the sulfonic acid impurity. How can I prevent this?

The formation of 2'-Fluoro-biphenyl-3-sulfonic acid is almost always due to the hydrolysis of the sulfonyl chloride product. Sulfonyl chlorides are highly susceptible to hydrolysis, and the presence of even trace amounts of water can lead to this side product.[3][5]

Prevention Strategies:

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

-

Rapid and Cold Aqueous Workup: If an aqueous workup is unavoidable, it should be performed quickly and at low temperatures (e.g., using ice-cold water or brine) to minimize the contact time between the sulfonyl chloride and water.[6]

-

Non-Aqueous Workup: Whenever possible, opt for a non-aqueous workup. This could involve direct filtration of the product if it precipitates, or extraction with a dry, water-immiscible organic solvent followed by drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

In-situ Use: To completely avoid hydrolysis during purification, consider using the crude 2'-Fluoro-biphenyl-3-sulfonyl chloride directly in the subsequent reaction, provided the impurities will not interfere.

Q3: The yield of my desired sulfonyl chloride is low, and I've isolated a significant amount of 3-Chloro-2'-fluorobiphenyl. What causes this and how can I improve selectivity?

The formation of 3-Chloro-2'-fluorobiphenyl is a classic side reaction in the Sandmeyer synthesis of sulfonyl chlorides.[3] It occurs when the aryl diazonium salt reacts with the chloride ions in the reaction mixture in a competing Sandmeyer chlorination.

Strategies to Improve Selectivity:

-

Control of Copper Catalyst: The choice and concentration of the copper catalyst can influence the reaction pathway. Using copper(I) chloride is typical for promoting the formation of the sulfonyl chloride.[1][2] Ensure the catalytic amount is optimized for your specific conditions.

-

Temperature Control: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. The subsequent chlorosulfonylation step temperature should also be carefully controlled, as higher temperatures can favor the chlorination side reaction.

-

Reagent Addition: Slow, controlled addition of the diazonium salt solution to the sulfur dioxide/copper catalyst mixture can help to maintain a low concentration of the diazonium salt, which can favor the desired reaction pathway.

II. Troubleshooting Guide

This section provides a more detailed, problem-and-solution-oriented guide to common issues encountered in reactions involving 2'-Fluoro-biphenyl-3-sulfonyl chloride.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Incomplete diazotization of 2'-fluoro-3-aminobiphenyl. 2. Decomposition of the diazonium salt before reaction. 3. Inactive copper catalyst. | 1. Ensure the use of fresh sodium nitrite and adequate acid concentration. Monitor the reaction for the disappearance of the starting amine. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent addition steps. 3. Use freshly prepared or high-quality copper(I) chloride. |

| Significant Sulfone Byproduct Formation | 1. Insufficient excess of chlorosulfonic acid or sulfur dioxide source. 2. Reaction temperature is too high. | 1. Use a sufficient excess (often 1.5 to 2 equivalents) of the sulfonating agent to drive the reaction towards the sulfonyl chloride.[6][7] 2. Maintain the recommended reaction temperature. Elevated temperatures can promote the formation of the sulfone. |

| Product Decomposes During Purification | 1. Hydrolysis on silica gel during column chromatography. 2. Thermal decomposition during distillation. | 1. If chromatography is necessary, use a non-polar eluent system and deactivate the silica gel with a small amount of a non-protic solvent. Minimize the time the product is on the column. 2. Purify by recrystallization from a non-polar, anhydrous solvent if the product is a solid. If distillation is necessary, use a high-vacuum system to keep the temperature as low as possible. |

| Inconsistent Reaction Yields | 1. Variable quality of starting materials. 2. Inconsistent reaction conditions (temperature, stirring, addition rates). | 1. Ensure the purity of 2'-fluoro-3-aminobiphenyl and other reagents. 2. Standardize all reaction parameters. Use automated temperature controllers and syringe pumps for consistent additions. |

III. Experimental Protocols & Data

Protocol 1: Synthesis of 2'-Fluoro-biphenyl-3-sulfonyl chloride via Sandmeyer Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

-

2'-fluoro-3-aminobiphenyl

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) or a stable surrogate like DABSO[3]

-

Copper(I) Chloride (CuCl)

-

Anhydrous Acetic Acid

-

Ice

-

Anhydrous organic solvent (e.g., Dichloromethane or Diethyl Ether)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2'-fluoro-3-aminobiphenyl in a mixture of glacial acetic acid and concentrated HCl.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Chlorosulfonylation:

-

In a separate, larger flask, prepare a solution of copper(I) chloride in anhydrous acetic acid.

-

Bubble sulfur dioxide gas through the solution at a controlled rate, or add a stable SO₂ surrogate like DABSO.[3]

-

Cool this mixture to 10-15 °C.

-

Slowly add the cold diazonium salt solution from step 1 to the SO₂/CuCl mixture. Control the addition rate to manage foaming and maintain the reaction temperature.

-

-

Workup:

-

After the addition is complete, allow the reaction to stir at room temperature until gas evolution ceases.

-

Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Extract the product with an anhydrous organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic layers, wash with cold brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 2'-Fluoro-biphenyl-3-sulfonyl chloride.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable non-polar solvent or by short-path distillation under high vacuum.

-

Diagram 1: Synthetic Pathway and Major Side Reactions

Caption: Synthetic route to 2'-Fluoro-biphenyl-3-sulfonyl chloride and key side products.

IV. Analytical Characterization of Impurities

Accurate identification of side products is crucial for process optimization. The following table summarizes key analytical signatures for the common impurities.

| Impurity | ¹H NMR | ¹⁹F NMR | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |

| 2'-Fluoro-biphenyl-3-sulfonic acid | Aromatic protons will be shifted compared to the sulfonyl chloride. The sulfonic acid proton may be visible as a broad singlet, or may exchange with D₂O. | A single resonance for the fluorine atom, chemical shift may be slightly different from the sulfonyl chloride. | Molecular ion peak corresponding to C₁₂H₉FO₃S. | Strong S=O stretching bands around 1150-1250 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹. |

| 3-Chloro-2'-fluorobiphenyl | Characteristic aromatic proton signals for the disubstituted biphenyl system. No signals associated with the sulfonyl group. | A single resonance for the fluorine atom. | Molecular ion peak corresponding to C₁₂H₈ClF, with a characteristic M+2 isotope peak for chlorine. | Absence of strong S=O stretching bands. |

| Bis(2'-fluorobiphenyl-3-yl)sulfone | Complex aromatic region with signals for two biphenyl moieties. | A single resonance for the two equivalent fluorine atoms. | Molecular ion peak corresponding to C₂₄H₁₆F₂O₂S. | Strong S=O stretching bands around 1150-1180 cm⁻¹ and 1300-1330 cm⁻¹.[6] |

Note: Specific chemical shifts will depend on the deuterated solvent used.[8]

V. Logical Workflow for Troubleshooting